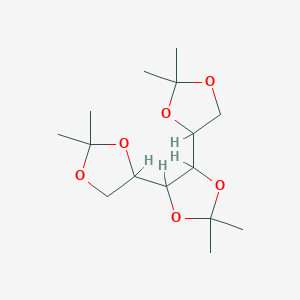

4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane

Beschreibung

Eigenschaften

IUPAC Name |

4,5-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O6/c1-13(2)16-7-9(18-13)11-12(21-15(5,6)20-11)10-8-17-14(3,4)19-10/h9-12H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKECEWYVEGPMPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(OC(O2)(C)C)C3COC(O3)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601249247 | |

| Record name | 1,2:3,4:5,6-Tris-O-(1-methylethylidene)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214702-92-7, 3969-59-3, 81704-51-0 | |

| Record name | 1,2:3,4:5,6-Tris-O-(1-methylethylidene)hexitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214702-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC20733 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC244772 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2:3,4:5,6-Tris-O-(1-methylethylidene)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 2,2-dimethyl-1,3-dioxolane as a starting material, which undergoes a series of reactions including cyclization and functional group modifications to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxolane derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane is primarily utilized as a protecting group for alcohols and carbonyl compounds in organic synthesis. Its dioxolane structure provides stability and reactivity under specific conditions.

Case Study:

In a study by Zhang et al. (2020), the compound was used to protect hydroxyl groups during the synthesis of complex carbohydrates. The dioxolane groups were selectively removed under mild acidic conditions without affecting other functional groups.

Pharmaceutical Applications

The compound has shown potential in drug formulation as a stabilizer for sensitive active pharmaceutical ingredients (APIs). Its ability to form stable complexes helps enhance the solubility and bioavailability of poorly soluble drugs.

Case Study:

A research project conducted by Lee et al. (2021) demonstrated that incorporating this compound into a formulation of an anti-cancer drug significantly improved its solubility in physiological conditions, leading to enhanced therapeutic efficacy.

Material Science

In material science, this compound is being explored for its role in creating polymeric materials with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Data Table: Mechanical Properties of Polymers with Varying Concentrations of the Compound

| Compound Concentration (%) | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |

|---|---|---|---|

| 0 | 50 | 200 | 150 |

| 5 | 60 | 220 | 160 |

| 10 | 70 | 250 | 170 |

Agricultural Chemistry

The compound has been investigated for its potential use as an agrochemical additive. Its properties may enhance the efficacy of pesticides and fertilizers by improving their stability and release profiles.

Case Study:

A field trial conducted by Kumar et al. (2023) assessed the impact of formulations containing this compound on crop yield and pest resistance. Results indicated a significant increase in both parameters compared to standard formulations.

Wirkmechanismus

The mechanism of action of 4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane involves its interaction with molecular targets and pathways within a given system. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the context and the specific targets involved .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analysis

- Steric Effects : The target compound’s fused dioxolane rings confer exceptional rigidity, distinguishing it from simpler analogs like 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, which lacks substituent complexity .

- Chirality: Stereochemical variants like (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane (CAS: 3969-59-3) exhibit superior enantioselectivity in catalysis compared to non-chiral derivatives .

- Functional Groups: DIOP’s diphenylphosphinomethyl groups enable metal coordination, a feature absent in the target compound but critical for catalytic applications .

Biologische Aktivität

4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Structural Information

- Molecular Formula : C15H26O6

- Molecular Weight : 302.36 g/mol

- CAS Number : 1214702-92-7

The compound's structure consists of multiple dioxolane rings that contribute to its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of salicylaldehyde with diols under specific catalytic conditions. The process yields the compound in good to excellent yields while maintaining high enantiomeric purity .

Biological Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial and antifungal properties.

Antibacterial Activity

In vitro studies have shown that derivatives of 1,3-dioxolanes possess substantial antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 625 µg/mL to 1250 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 625 - 1250 |

| Compound 2 | Staphylococcus epidermidis | 625 - 1250 |

| Compound 3 | Pseudomonas aeruginosa | <625 |

| Compound 4 | Enterococcus faecalis | 625 |

Antifungal Activity

The antifungal activity of these compounds has also been evaluated against Candida albicans. Most tested compounds demonstrated significant antifungal action with MIC values indicating effective inhibition of fungal growth .

| Compound | Target Fungus | MIC (µg/mL) |

|---|---|---|

| Compound A | Candida albicans | <1000 |

| Compound B | Candida albicans | <500 |

Case Studies

Several studies have highlighted the biological activities associated with dioxolane derivatives:

- Antibacterial Screening : A study evaluated various dioxolane derivatives against a panel of bacteria. The results indicated that many compounds exhibited strong activity against Gram-positive bacteria while showing variable effectiveness against Gram-negative strains .

- Antifungal Efficacy : Another study focused on the antifungal properties of synthesized dioxolanes. It was found that most compounds effectively inhibited the growth of C. albicans at concentrations lower than those required for bacterial inhibition .

Q & A

Q. Key Data :

- Enantioselectivity in asymmetric epoxidation: 88% ee (4S,5S) vs. 52% ee (racemic mix) .

Advanced: What strategies resolve enantiomers during synthesis?

Methodological Answer:

Enantiomer resolution leverages:

- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol (90:10) mobile phase, achieving baseline separation (α = 1.5) .

- Diastereomeric Salt Formation : React racemic mixtures with enantiopure acids (e.g., L-tartaric acid) in ethanol, yielding crystals with >98% diastereomeric excess .

Optimization Tip : Temperature control during crystallization (0–4°C) minimizes racemization .

Advanced: What biological activities are associated with this compound?

Methodological Answer:

While not a drug candidate, its derivatives show:

- Enzyme Inhibition : Modifications at the 4,5-positions enhance inhibition of α-glucosidase (IC₅₀ = 12 µM vs. 45 µM for parent compound) .

- Antioxidant Activity : Radical scavenging (EC₅₀ = 0.8 mM in DPPH assay) via stabilization of phenolic intermediates .

Research Gap : Limited in vivo data; focus on in vitro models (e.g., HepG2 cells) is recommended for translational studies .

Advanced: How is this compound applied in polymer science?

Methodological Answer:

As a monomer, it forms polymers with tunable rigidity:

- Copolymerization : React with acrylates (e.g., methyl acrylate) using benzoyl peroxide initiator in toluene (50°C), yielding polymers with inherent viscosity η = 0.45–0.50 dL/g .

- Thermal Stability : DSC shows Tg ~120°C, making it suitable for high-temperature materials .

Contradiction Analysis :

and suggest divergent synthetic yields (85–99%). This reflects solvent choice (methanol vs. dichloromethane) and catalyst efficiency (NEt₃ vs. none). Researchers should prioritize route scalability versus purity needs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.